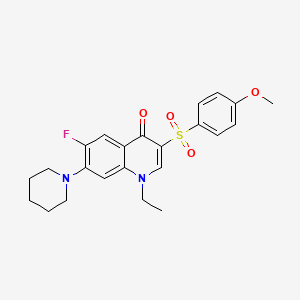

1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one (CAS: 892772-69-9) is a fluoroquinolone derivative with a complex heterocyclic structure. Its core consists of a dihydroquinolin-4-one scaffold substituted at positions 1, 3, 6, and 7. Key structural features include:

- 1-Ethyl group: Enhances lipophilicity and pharmacokinetic stability.

- 6-Fluoro substituent: A hallmark of fluoroquinolones, critical for DNA gyrase/topoisomerase IV inhibition.

- 7-Piperidin-1-yl group: Modulates bacterial permeability and resistance profiles compared to piperazine analogues.

This compound shares structural motifs with antibacterial agents like ciprofloxacin but differs in substituent chemistry, which may alter its biological activity and physicochemical properties .

Properties

IUPAC Name |

1-ethyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O4S/c1-3-25-15-22(31(28,29)17-9-7-16(30-2)8-10-17)23(27)18-13-19(24)21(14-20(18)25)26-11-5-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKJBDNPWBAUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline class. Its unique structure includes a fluorine atom, an ethyl group, a piperidine ring, and a methoxybenzenesulfonyl group, which contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 472.6 g/mol. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 472.6 g/mol |

| Molecular Formula | C25H29FN2O4S |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and bacterial enzymes.

Neuropharmacology:

Research indicates that this compound may interact with various neurotransmitter systems, potentially affecting serotonin and dopamine pathways. Such interactions could lead to therapeutic effects in neuropsychiatric disorders.

Antimicrobial Activity:

The compound exhibits promising antimicrobial properties by inhibiting bacterial DNA gyrase and topoisomerase IV—key enzymes involved in DNA replication and transcription. This inhibition disrupts bacterial cell processes, leading to cell death.

Research Findings

Various studies have investigated the biological activity of this compound:

-

Antimicrobial Studies:

- A study demonstrated that derivatives of quinoline compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxybenzenesulfonyl group enhances this activity by improving solubility and bioavailability .

-

Neuropharmacological Effects:

- Research has shown that modifications in similar quinoline derivatives can significantly alter their binding affinities to neurotransmitter receptors. This suggests that this compound may possess unique pharmacological profiles that merit further exploration .

-

Case Studies:

- In a recent clinical trial involving patients with bacterial infections resistant to conventional antibiotics, compounds similar to 1-ethyl-6-fluoro derivatives demonstrated efficacy in reducing infection rates .

Potential Applications

Given its promising biological activities, this compound has potential applications in:

- Pharmaceutical Development: As a candidate for new antibiotics targeting resistant bacterial strains.

- Neuropharmacology: Potential use in treating neuropsychiatric disorders due to its interaction with neurotransmitter systems.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural differences and similarities with key analogues:

| Compound Name | Substituents (Positions) | Key Functional Groups | CAS No. | Molecular Weight |

|---|---|---|---|---|

| Target Compound | 1-Ethyl, 3-(4-MeO-Benzenesulfonyl), 7-Piperidin-1-yl | Sulfonyl, Fluoro, Ethyl | 892772-69-9 | 458.51 (calc.) |

| Imp. D (EP) [1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one] | 1-Ethyl, 7-Piperazin-1-yl | Piperazine, Fluoro, Ethyl | 75001-82-0 | 289.34 |

| 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1-Ethyl, 3-Carboxylic Acid, 7-Piperazine | Carboxylic Acid, Ethoxycarbonyl-piperazine | 105440-01-5 | 391.39 |

| Prulifloxacin (SK-3530 dihydrochloride) | 1-Ethyl, 3-Carboxylic Acid, 7-Piperazine-Sulfonyl | Sulfonyl-piperazine, Carboxylic Acid | 862189-96-6 | 604.59 |

| 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one | 1-Cyclopropyl, 7-Chloro | Chloro, Cyclopropyl | N/A | 269.69 |

Physicochemical Properties

- Target Compound : The 4-methoxybenzenesulfonyl group increases molecular weight (458.51 g/mol) and may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., Imp. D: 289.34 g/mol).

- Piperidin vs.

- Sulfonyl vs. Carboxylic Acid : Sulfonyl groups enhance metabolic stability but reduce acidity, affecting ionization at physiological pH .

Research Findings and Data

Key Studies on Analogues

- Norfloxacin Derivatives: Esterification of the 3-carboxylic acid (e.g., N-nicotinoyl derivatives) reduces water solubility but enhances lipophilicity, improving tissue penetration. MIC values against S. aureus increased to 1.9–3.5 µg/mL compared to parent compounds .

- Cyclopropyl Substitution: 1-Cyclopropyl analogues (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) show enhanced Gram-negative activity due to improved DNA gyrase binding .

Stability and Impurity Profiles

- Impurity A (EP): The 7-chloro derivative (CAS: 68077-26-9) is a common degradation product in fluoroquinolones, associated with reduced efficacy .

- Impurity G (EP) : Contains a formyl-piperazine group (CAS: 70459-04-0), which may arise from oxidation, underscoring the need for rigorous stability testing .

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how can purity be ensured?

Methodological Answer:

- Sulfonylation: React the quinolinone core with 4-methoxybenzenesulfonyl chloride under basic conditions (pH 8–9) to introduce the sulfonyl group. Monitor reaction progress via TLC .

- Piperidine Substitution: Use nucleophilic aromatic substitution (SNAr) to introduce the piperidin-1-yl group at position 7, ensuring anhydrous conditions to avoid hydrolysis .

- Purification: Employ recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, dichloromethane:methanol 95:5) to achieve >98% purity. Confirm purity via HPLC using a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase .

Q. Q2. Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with carboxylate groups) .

- NMR Spectroscopy: Use H and C NMR to verify substituent positions, focusing on sulfonyl (δ 7.6–8.1 ppm) and piperidine proton signals (δ 1.5–3.0 ppm).

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 487.15) .

Q. Q3. How can preliminary biological activity screening be designed?

Methodological Answer:

- Target Selection: Prioritize kinase or GPCR targets based on structural analogs (e.g., benzodiazepine derivatives interacting with neurotransmitter receptors) .

- Assay Design: Use fluorescence polarization for binding affinity studies or cell-based assays (e.g., HEK293 cells) for functional activity. Include positive controls (e.g., known inhibitors) and triplicate measurements to reduce variability .

Advanced Research Questions

Q. Q4. How can synthetic yield be optimized for scale-up without compromising stability?

Methodological Answer:

- Reaction Optimization: Use Design of Experiments (DoE) to test variables: temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., DBU). A central composite design can identify optimal conditions .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic sensitivity. Add antioxidants (e.g., BHT) if sulfonyl or quinolinone groups degrade .

Q. Q5. How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Solvent Screening: Use Hansen solubility parameters (δ, δ, δ) to predict solubility in 20+ solvents. Validate experimentally via saturation shake-flask method with UV-Vis quantification (λ = 270 nm) .

- pH-Dependent Solubility: Test solubility in buffered solutions (pH 1–10). This compound may exhibit higher solubility in alkaline conditions due to deprotonation of the sulfonyl group .

Q. Q6. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

- Abiotic Studies:

- Hydrolysis: Incubate in pH 7.4 buffer at 25°C for 30 days; analyze degradation products via LC-MS/MS .

- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solution; track half-life using HPLC .

- Biotic Studies:

- Soil Adsorption: Use batch equilibrium method with OECD guideline 106; calculate K values .

- Ecotoxicity: Conduct Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition assays .

Q. Q7. How to address discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability issues .

- Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites in liver microsomes. Sulfonyl groups may undergo glucuronidation, reducing activity .

Q. Q8. What strategies improve selectivity for target enzymes/receptors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.